Carbuterol hydrochloride

Descripción general

Descripción

El hidrocloruro de carbuterol es un agonista del receptor beta-2 adrenérgico de acción corta. Se utiliza principalmente como broncodilatador para tratar afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica. El compuesto es conocido por su selectividad hacia el músculo liso bronquial, lo que lo hace efectivo para relajar las vías respiratorias sin afectar significativamente los tejidos cardíacos y vasculares .

Mecanismo De Acción

El hidrocloruro de carbuterol ejerce sus efectos estimulando los receptores beta-2 adrenérgicos en el músculo liso bronquial. Esta activación conduce a la relajación del músculo liso, lo que da como resultado broncodilatación. La selectividad del compuesto por los receptores beta-2 sobre los receptores beta-1 minimiza sus efectos sobre el músculo cardíaco, reduciendo el riesgo de efectos secundarios cardiovasculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de carbuterol implica la reacción de 5-(2-(terc-butilamino)-1-hidroxietil)-2-hidroxifenil urea con ácido clorhídrico. El proceso generalmente incluye los siguientes pasos:

Formación del Intermedio: El paso inicial involucra la reacción de 2-hidroxi-5-nitrofenil urea con terc-butilamina para formar el compuesto intermedio.

Reducción: El intermedio se reduce luego utilizando un agente reductor adecuado como el hidrógeno en presencia de un catalizador de paladio para producir el producto deseado.

Formación de Clorhidrato: El paso final involucra la reacción del producto con ácido clorhídrico para formar hidrocloruro de carbuterol.

Métodos de Producción Industrial: La producción industrial de hidrocloruro de carbuterol sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de purificación automatizados .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de carbuterol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos hidroxilo o amino.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluro de alquilo o cloruro de acilo en presencia de una base.

Productos Principales:

Oxidación: Los productos principales incluyen ácidos carboxílicos o cetonas.

Reducción: Los productos principales son típicamente alcoholes o aminas.

Sustitución: Los productos principales dependen del sustituyente introducido, como derivados alquílicos o acílicos.

Aplicaciones Científicas De Investigación

El hidrocloruro de carbuterol tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de agonistas del receptor beta-2 adrenérgico.

Biología: Investigado por sus efectos sobre el músculo liso bronquial y su selectividad hacia los receptores beta-2 adrenérgicos.

Medicina: Utilizado en ensayos clínicos para el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.

Industria: Employed in the development of new bronchodilator drugs and formulations

Comparación Con Compuestos Similares

El hidrocloruro de carbuterol se compara con otros agonistas del receptor beta-2 adrenérgico como el salbutamol y la isoproterenol:

Salbutamol: Similar en potencia broncodilatadora y duración de acción, pero con perfiles de selectividad ligeramente diferentes.

Isoproterenol: Más potente pero menos selectivo, lo que lleva a efectos cardiovasculares más pronunciados.

Compuestos Similares:

- Salbutamol

- Isoproterenol

- Terbutalina

- Fenoterol

El hidrocloruro de carbuterol destaca por su alta selectividad para el músculo liso bronquial, lo que lo convierte en un valioso agente terapéutico para afecciones respiratorias.

Actividad Biológica

Carbuterol hydrochloride is a selective beta-2 adrenergic agonist primarily used as a bronchodilator. Its biological activity is characterized by its mechanism of action, pharmacological effects, and clinical applications, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts directly on beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, it stimulates adenylate cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP promotes relaxation of bronchial smooth muscle, resulting in bronchodilation. This mechanism is crucial for alleviating symptoms associated with bronchoconstriction in asthma and COPD patients.

Key Mechanistic Insights:

- Direct Action : Carbuterol is a direct-acting beta-adrenergic agonist, not reliant on endogenous catecholamine release .

- Selectivity : It shows selectivity for bronchial tissues over cardiac tissues, minimizing cardiovascular side effects .

- Histamine Release Inhibition : Carbuterol inhibits the release of histamine and other mediators from immune cells, contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of carbuterol indicates that it has good bioavailability when administered via inhalation. This route allows for targeted delivery to the lungs, enhancing its therapeutic efficacy. The compound's rapid onset of action and relatively short duration make it suitable for acute management of bronchospasm.

Comparative Studies

A comparative study assessed the bronchodilator effects of carbuterol against ephedrine in patients with bronchial asthma. The results indicated that carbuterol was more effective than ephedrine at improving forced expiratory volume (FEV) and mid-maximal expiratory flow rates after administration . Notably, no significant side effects were reported during the study period.

| Drug | Dosage | Mean Increase in FEV1 | Side Effects |

|---|---|---|---|

| Carbuterol | 2 mg three times daily | Significantly greater | None |

| Ephedrine | 25 mg three times daily | Lower than carbuterol | Reported side effects |

Safety Profile

Acute toxicity studies have shown that carbuterol has a wide safety margin across various animal models, including mice, rats, and guinea pigs . This suggests that it can be administered safely at therapeutic doses without significant risk of adverse effects.

Case Studies

A case study involving a patient who ingested clenbuterol (a related compound) demonstrated acute toxicity at low doses. This highlights the importance of understanding dosage and individual response to beta-agonists . Although this case pertains to clenbuterol rather than carbuterol directly, it underscores the need for careful monitoring when using beta-adrenergic agonists.

Research Applications

This compound is not only utilized in clinical settings but also serves as a model compound for research into beta-2 adrenergic receptor mechanisms and drug development. Its role in enhancing tracheal mucous velocity has been investigated, indicating potential benefits in mucus clearance from the airways.

Propiedades

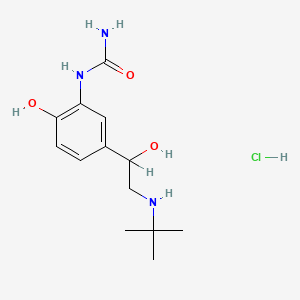

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWYYBXPBFQGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-47-2 (Parent) | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60956352 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-46-1 | |

| Record name | Carbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carbuterol Hydrochloride improve lung function in patients with chronic obstructive pulmonary disease (COPD)?

A1: this compound acts as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the lungs [, ]. This interaction stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow []. Furthermore, research indicates that this compound significantly enhances tracheal mucous velocity, promoting the clearance of mucus from the airways []. This combined effect of bronchodilation and improved mucociliary clearance contributes to better lung function in COPD patients.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.